2-acetamidooctanoic acid
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Overview
Description
2-acetamidooctanoic acid is an organic compound belonging to the class of N-acyl-alpha amino acids. These compounds contain an alpha amino acid that bears an acyl group at its terminal nitrogen atom
Preparation Methods
The synthesis of N-acetylaminooctanoic acid typically involves the acetylation of amino acids. One common method is the reaction of an amino acid with acetic anhydride in an aqueous solution. The reaction proceeds efficiently when the mixture is heated to temperatures ranging from 50°C to 70°C . Another method involves the use of benzotriazolyl carboxylates or succinimidyl carboxylates as intermediates, which are prepared from the reaction of carboxylic acids with 1-hydroxybenzotriazole or N-hydroxysuccinimide .
Chemical Reactions Analysis
2-acetamidooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, 1-hydroxybenzotriazole, and N-hydroxysuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the acetylation reaction with acetic anhydride produces N-acetyl derivatives of the amino acid .
Scientific Research Applications
2-acetamidooctanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in metabolic pathways and its potential as a biomarker . In medicine, N-acetyl derivatives of amino acids are of interest due to their wide spectrum of actions, including anti-inflammatory and analgesic properties . Additionally, this compound is used in the production of biologically active supplements and medicinal formulations .
Mechanism of Action
The mechanism of action of N-acetylaminooctanoic acid involves its interaction with specific molecular targets and pathways. The acetyl group attached to the amino acid can modify the activity of proteins by its reducing activity, which can influence various cellular processes . This compound can also inhibit the activation of certain kinases and transcription factors, thereby regulating the expression of numerous genes .
Comparison with Similar Compounds
2-acetamidooctanoic acid is similar to other N-acyl-alpha amino acids, such as N-acetyl-L-glutamine, N-acetyl-L-proline, and N-acetyl-4-hydroxy-L-proline . These compounds share a common structural feature of having an acyl group attached to the nitrogen atom of the amino acid. this compound is unique due to its specific chain length and functional groups, which can influence its chemical properties and biological activities .
Properties
CAS No. |
5440-37-9 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-acetamidooctanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-6-7-9(10(13)14)11-8(2)12/h9H,3-7H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
JJGNMSOJTSABGA-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)C |
5440-37-9 | |
sequence |
X |
Synonyms |
2-(acetylamino)octanoic acid N-acetyl-2-aminooctanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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